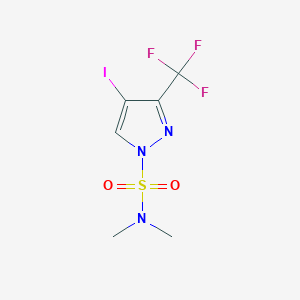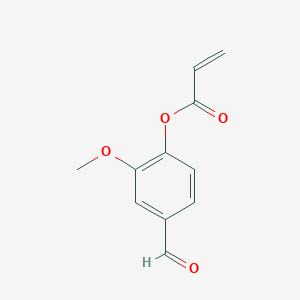
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is a complex peptide compound It is composed of multiple amino acids, including tyrosine, ornithine, phenylalanine, and alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The final step involves deprotection to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target the diaminomethylidene group.
Substitution: Amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of the diaminomethylidene group can yield a simpler amine derivative .
Applications De Recherche Scientifique
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diaminomethylidene group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithylglycyl-L-phenylalanyl-L-tyrosyl-L-prolyl-L-serinamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This group enhances its ability to form stable interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
651317-20-3 |
|---|---|
Formule moléculaire |
C27H39N9O5 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C27H39N9O5/c28-15-22(23(30)38)36-26(41)21(14-16-5-2-1-3-6-16)35-25(40)20(7-4-12-33-27(31)32)34-24(39)19(29)13-17-8-10-18(37)11-9-17/h1-3,5-6,8-11,19-22,37H,4,7,12-15,28-29H2,(H2,30,38)(H,34,39)(H,35,40)(H,36,41)(H4,31,32,33)/t19-,20+,21-,22-/m0/s1 |
Clé InChI |
KFZTZWWPGCBCMU-LRSLUSHPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


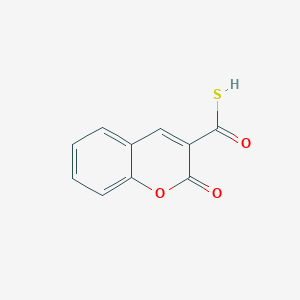

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
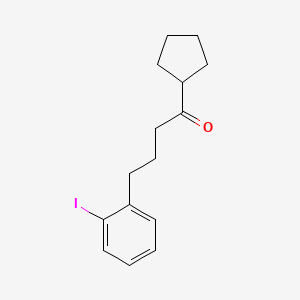
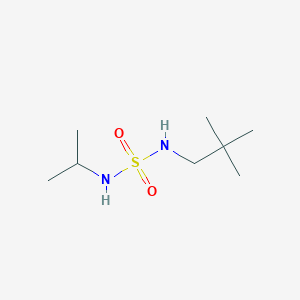

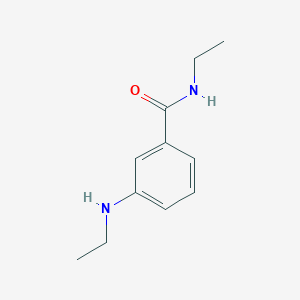
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
methanone](/img/structure/B12613042.png)
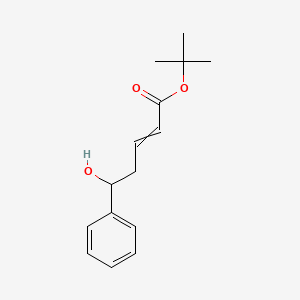
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
